molecular formula C19H24N2OS B11332480 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11332480
M. Wt: 328.5 g/mol
InChI Key: NJFVGYHNBSXSKW-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethanamine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H24N2OS/c1-15-7-9-16(10-8-15)17(21-11-3-2-4-12-21)14-20-19(22)18-6-5-13-23-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22)

InChI Key

NJFVGYHNBSXSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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